![molecular formula C21H26ClNO3 B7599656 (4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate](/img/structure/B7599656.png)
(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate is a complex organic compound that features a chlorophenyl group, an adamantyl group, and an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate typically involves multiple steps, starting with the preparation of the adamantyl acetylamino intermediate. This intermediate is then reacted with (4-chlorophenyl)methyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological potential.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]propionate
- **(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]butyrate
- **(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]valerate
Uniqueness
(4-Chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group, in particular, contributes to its high stability and potential for various applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3/c22-18-3-1-14(2-4-18)13-26-20(25)12-23-19(24)11-21-8-15-5-16(9-21)7-17(6-15)10-21/h1-4,15-17H,5-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKVBSOMEIELJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[4-Methyl-1-(2-methylprop-2-enyl)pyrrolidin-3-yl]piperazin-1-yl]ethanone](/img/structure/B7599579.png)
![1-[4-[4-Methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperazin-1-yl]ethanone](/img/structure/B7599580.png)
![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)quinoxaline](/img/structure/B7599582.png)
![1-cyclopropyl-5-[(2,3-difluorophenyl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7599588.png)
![1-[1-[(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]piperidin-4-yl]-3-methylimidazolidin-2-one](/img/structure/B7599602.png)
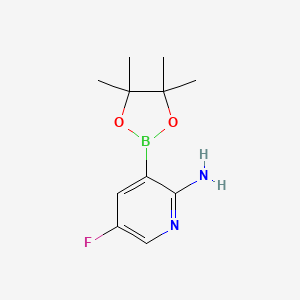
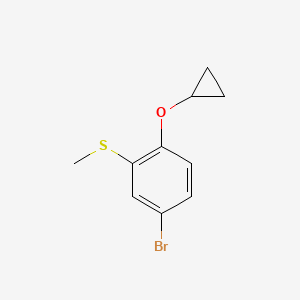
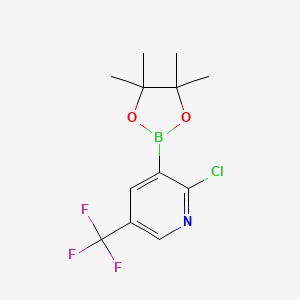
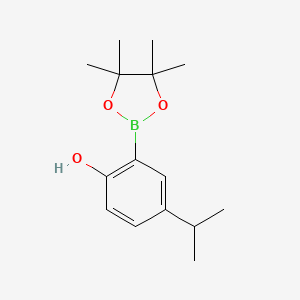
![2-N-(2-methylphenyl)-6-[(5-phenyltetrazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7599640.png)
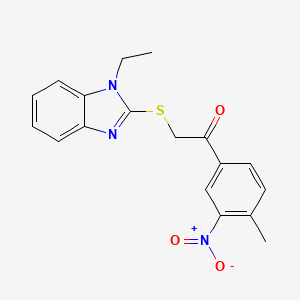
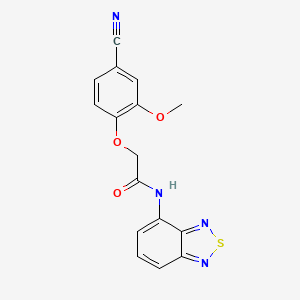

![(E)-3-[3-[(2-fluorophenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B7599668.png)
